molecular formula C12H15F3N2O2 B2956551 1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-(trifluoromethyl)piperidine CAS No. 2415527-14-7

1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-(trifluoromethyl)piperidine

Cat. No.: B2956551
CAS No.: 2415527-14-7
M. Wt: 276.259
InChI Key: CYXORORLNXQORD-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-(trifluoromethyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-(trifluoromethyl)piperidine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Introduction of the Trifluoromethyl Group: This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-(trifluoromethyl)piperidine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-methylpiperidine: Lacks the trifluoromethyl group.

    1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-ethylpiperidine: Contains an ethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-(trifluoromethyl)piperidine imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2/c1-7-10(8(2)19-16-7)11(18)17-5-3-9(4-6-17)12(13,14)15/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXORORLNXQORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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